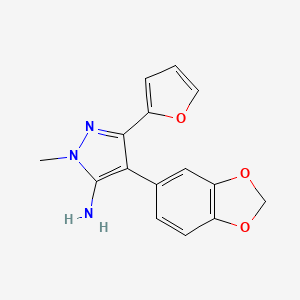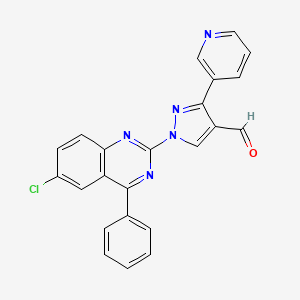![molecular formula C24H27N5O B2431865 N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide CAS No. 1396856-41-9](/img/structure/B2431865.png)
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with a benzylpiperazine moiety and an o-tolylacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group can be introduced via nucleophilic substitution reactions, where the pyrimidine core reacts with benzylpiperazine under basic conditions.
Attachment of the o-Tolylacetamide Group: The final step involves the acylation of the pyrimidine derivative with o-tolylacetic acid or its derivatives, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Biological Studies: It can be used as a probe to study receptor-ligand interactions, enzyme inhibition, and other biological processes.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
類似化合物との比較
Similar Compounds
- N-(4-(4-benzylpiperazin-1-yl)phenyl)-2-(o-tolyl)acetamide
- N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide
Uniqueness
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylpiperazine moiety, in particular, may enhance its ability to cross the blood-brain barrier, making it a valuable candidate for central nervous system-targeted therapies.
特性
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c1-19-7-5-6-10-21(19)15-24(30)27-22-16-23(26-18-25-22)29-13-11-28(12-14-29)17-20-8-3-2-4-9-20/h2-10,16,18H,11-15,17H2,1H3,(H,25,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZYWWFMPWQSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,4-dichlorophenoxy)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2431782.png)




![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2431790.png)



![2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2431797.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B2431799.png)

![4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol hydrochloride](/img/new.no-structure.jpg)
